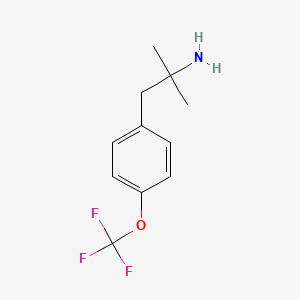

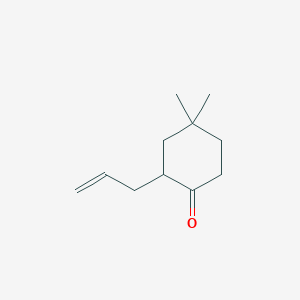

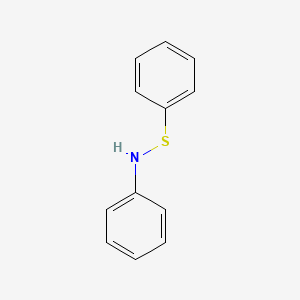

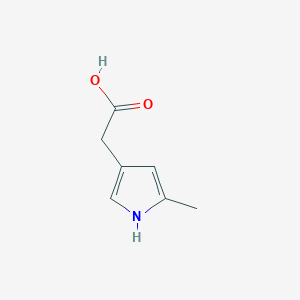

![molecular formula C28H33ClN2O3 B8704035 5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride](/img/structure/B8704035.png)

5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride is a potent muscarinic M3 receptor antagonist developed by Pfizer Inc. It is primarily investigated for its potential use in treating chronic obstructive pulmonary disease (COPD). The compound exhibits a long dissociative half-life, making it suitable for once-daily inhalation therapy .

Preparation Methods

The synthesis of PF-3635659 involves several key steps, including the reaction of amide with methylmagnesium bromide in the presence of zirconium tetrachloride, a variant of the classical Bouveault reaction. This reaction yields a sterically encumbered gem-dimethyl amine. The late-stage demethylation of the phenol methyl ether using methionine in methanesulfonic acid avoids genetic toxicity problems associated with boron tribromide . The synthesis process benefits from crystalline intermediates at every stage, ensuring high purity and yield .

Chemical Reactions Analysis

PF-3635659 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

PF-3635659 has been extensively studied for its potential therapeutic applications, particularly in the treatment of respiratory diseases like COPD. Its long-lasting bronchodilatory effects make it a promising candidate for once-daily inhalation therapy . Additionally, the compound’s unique pharmacokinetic properties have been explored in various clinical trials to assess its safety, efficacy, and pharmacodynamics .

Mechanism of Action

PF-3635659 exerts its effects by antagonizing the muscarinic M3 receptor, which is involved in the contraction of smooth muscles in the airways. By blocking this receptor, the compound induces relaxation of the airway smooth muscles, leading to bronchodilation and improved airflow in patients with COPD . The molecular targets and pathways involved include the inhibition of acetylcholine binding to the M3 receptor, thereby preventing the downstream signaling that leads to muscle contraction .

Comparison with Similar Compounds

PF-3635659 is compared with other muscarinic M3 receptor antagonists such as tiotropium and aclidinium. While all these compounds share a similar mechanism of action, PF-3635659 is unique due to its long dissociative half-life, which allows for once-daily dosing . This property provides a significant advantage in terms of patient compliance and convenience. Other similar compounds include glycopyrronium and umeclidinium, which also target the M3 receptor but may differ in their pharmacokinetic profiles and dosing regimens .

Properties

Molecular Formula |

C28H33ClN2O3 |

|---|---|

Molecular Weight |

481.0 g/mol |

IUPAC Name |

5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride |

InChI |

InChI=1S/C28H32N2O3.ClH/c1-27(2,30-19-25(20-30)33-24-15-9-14-23(31)18-24)16-17-28(26(29)32,21-10-5-3-6-11-21)22-12-7-4-8-13-22;/h3-15,18,25,31H,16-17,19-20H2,1-2H3,(H2,29,32);1H |

InChI Key |

IQPQJLHOTDXZOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N3CC(C3)OC4=CC=CC(=C4)O.Cl |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

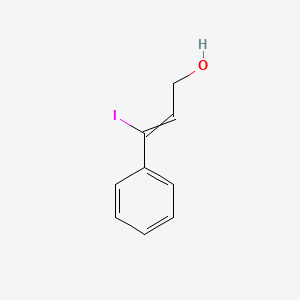

![7-pyridin-2-ylimidazo[1,2-a]pyridine](/img/structure/B8704049.png)